N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique molecular structure and functional groups that may contribute to its biological activity.
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The general synthetic route includes:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.
The molecular formula for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide is C19H22N4O4. Its structure features:
The compound has a molecular weight of 370.4 g/mol and can be represented using various structural notations including SMILES: CCN1C(=O)C(C)(C)COc2cc(NC(=O)c3ccc(=O)n(C)n3)ccc21
.
The compound may undergo several chemical reactions typical for amides and heterocycles:
These reactions are important for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The chemical stability of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide under various conditions (pH variations, temperature) should be evaluated through stability studies to determine its shelf-life and suitability for pharmaceutical applications .
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide has potential applications in:
Continued research into its biological effects and mechanisms will be essential for advancing its therapeutic potential .
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.:
CAS No.: 50657-19-7